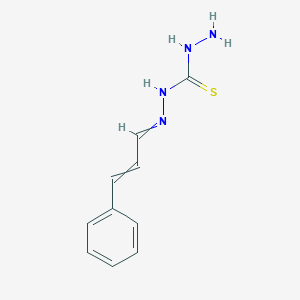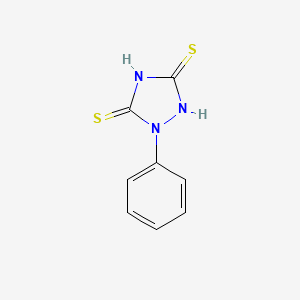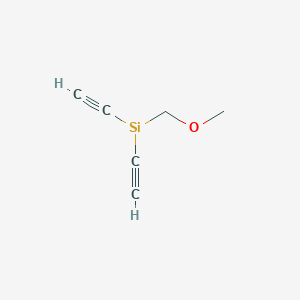
1,1'-(Methyleneditellanyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Methyleneditellanyl)dibenzene: is an organotellurium compound characterized by the presence of a methylene bridge connecting two benzene rings through tellurium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Methyleneditellanyl)dibenzene can be synthesized through the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the tellurium-carbon bond being facilitated by the nucleophilic substitution of the chloride ion by the telluride ion.
Industrial Production Methods: While specific industrial production methods for 1,1’-(Methyleneditellanyl)dibenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Methyleneditellanyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nitration (using nitric acid and sulfuric acid), sulfonation (using sulfur trioxide or oleum), halogenation (using halogens like chlorine or bromine).
Major Products Formed:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Original 1,1’-(Methyleneditellanyl)dibenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,1’-(Methyleneditellanyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its unique reactivity and bonding characteristics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Methyleneditellanyl)dibenzene involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress, which may contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Methylenedisulfanyl)dibenzene: Contains sulfur atoms instead of tellurium.
1,1’-(Methylenediselenyl)dibenzene: Contains selenium atoms instead of tellurium.
1,1’-(Methylenedioxo)dibenzene: Contains oxygen atoms instead of tellurium.
Comparison: 1,1’-(Methyleneditellanyl)dibenzene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium compounds generally exhibit higher reactivity and different electronic properties, making them valuable in specific applications where other chalcogen compounds may not be suitable.
Eigenschaften
CAS-Nummer |
55136-88-4 |
|---|---|
Molekularformel |
C13H12Te2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
phenyltellanylmethyltellanylbenzene |
InChI |
InChI=1S/C13H12Te2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
HSZRXWGZAYDCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)



![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)



